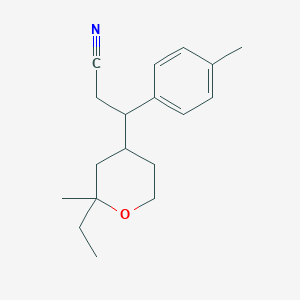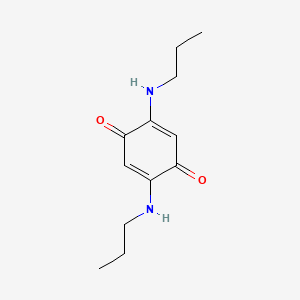
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EMTPP, and it is a nitrile derivative of the tetrahydropyran family.
科学的研究の応用
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, EMTPP has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is not fully understood. However, studies have shown that it exerts its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects
Studies have shown that 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, EMTPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
The synthesis of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile involves the reaction of 4-methylbenzaldehyde with 2-ethyl-2-methyl-1,3-propanediol in the presence of a Lewis acid catalyst. The resulting intermediate is then converted to the final product by reacting it with potassium cyanide. This synthesis method has been optimized to achieve high yields and purity of the product.
特性
IUPAC Name |
3-(2-ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-4-18(3)13-16(10-12-20-18)17(9-11-19)15-7-5-14(2)6-8-15/h5-8,16-17H,4,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRIJFAHRFLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C(CC#N)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5062773.png)